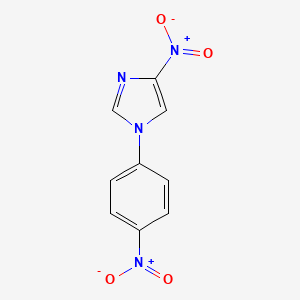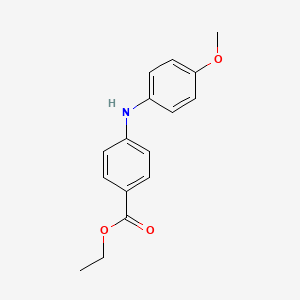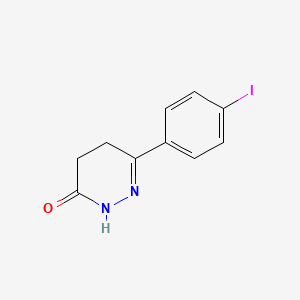
3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 4-iodoaniline with appropriate reagents to form the desired pyridazinone structure. One common method involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride in the presence of triethylamine in dimethylformamide . This reaction forms an intermediate, which is then cyclized to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in substitution reactions, such as the Heck-Mizoroki reaction, where it reacts with styrene in the presence of palladium catalysts.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Heck-Mizoroki reaction with styrene produces a substituted styrene derivative .
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties for industrial applications
Mecanismo De Acción
The mechanism of action of 3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Iodophenyl)-β-alanine Derivatives: These compounds share the iodophenyl group and have similar biological activities.
Isoindoline Derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific combination of the iodophenyl group and the dihydropyridazinone ring
Propiedades
Fórmula molecular |
C10H9IN2O |
|---|---|
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) |
Clave InChI |
IRDXRCQGRDDWEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NN=C1C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)

![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
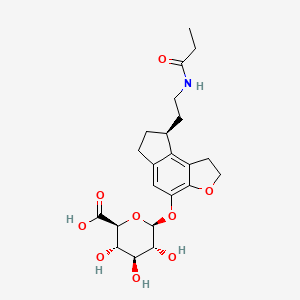

![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
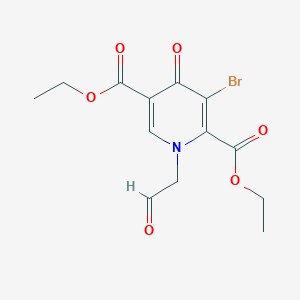
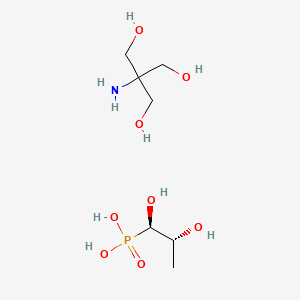
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)

